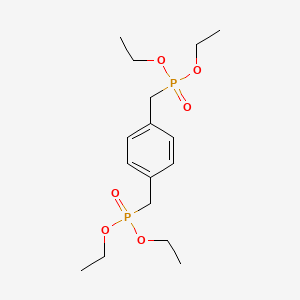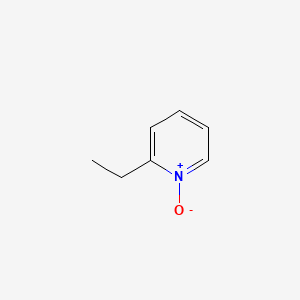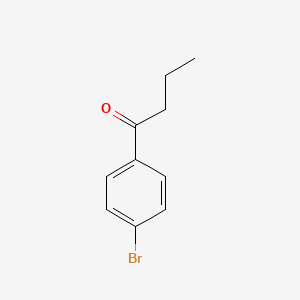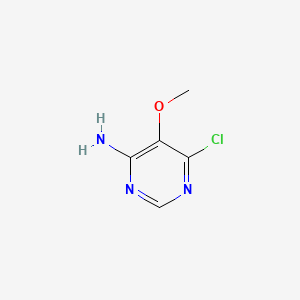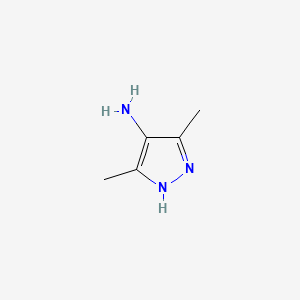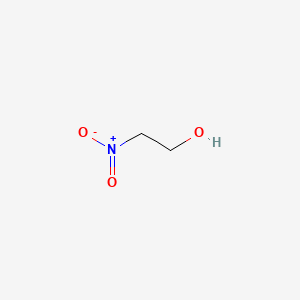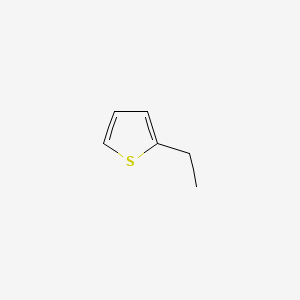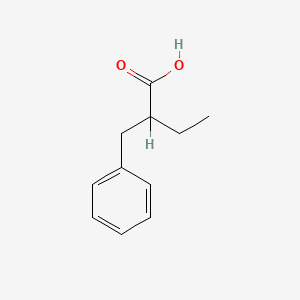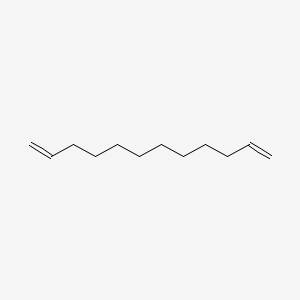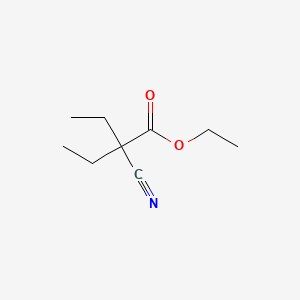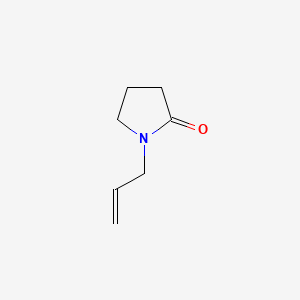
1-(Allyl)pyrrolidin-2-one
Descripción general
Descripción
1-(Allyl)pyrrolidin-2-one, also known as 1-allyl-2-pyrrolidinone , is a chemical compound with the molecular formula C₇H₁₁NO. It belongs to the pyrrolidinone family and contains an allyl group (2-propenyl) attached to the pyrrolidinone ring. The compound’s structure consists of a five-membered ring containing four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of 1-(Allyl)pyrrolidin-2-one can be achieved through various methods. One approach involves the reaction of cyclopropanes with primary amines (such as anilines or benzylamines) to yield 1,5-disubstituted pyrrolidin-2-ones . Further details on specific synthetic routes would require a deeper investigation of relevant literature.Aplicaciones Científicas De Investigación
Synthesis of Amphiphilic Copolymers for Drug Delivery
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry and Nanomedicine .
Summary of the Application
N-Allyl-2-pyrrolidinone is used in the synthesis of amphiphilic copolymers, which are capable of forming nanoaggregates. These nanoaggregates can simultaneously immobilize doxorubicin by the epoxy groups in the shell and incorporate paclitaxel into the core of nanoparticles .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of N-vinyl-2-pyrrolidinone and allyl glycidyl ether in various compositions. The structure of the obtained copolymers was characterized by 13 C NMR, IR, and MALDI spectroscopy, as well as adsorption at the water/toluene interface .
Results or Outcomes
The assembled nanocarriers were characterized by DLS. The novel nanocarriers can be of interest for delivery and co-delivery of a wide range of pharmacological preparations and combined therapy for cancer and other diseases .
Synthesis of Various Alkaloids and Unusual β-amino Acids
Specific Scientific Field
This application is in the field of Organic Chemistry and Medicinal Chemistry .
Summary of the Application
Pyrrolidin-2-ones, including N-Allyl-2-pyrrolidinone, have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source. However, the synthesis of alkaloids and β-amino acids typically involves complex organic reactions.
Results or Outcomes
The outcomes of these syntheses are the production of various alkaloids and unusual β-amino acids, which have significant biological activities and can be used in the development of novel drugs .
Bio-based Synthesis of N-Alkyl-2-pyrrolidones
Specific Scientific Field
This application is in the field of Green Chemistry and Sustainable Chemistry .
Summary of the Application
N-Alkyl-2-pyrrolidones, including N-Allyl-2-pyrrolidinone, have been proposed as attractive alternative solvents for many applications. A bio-based two-step chemocatalytic system has been developed for the synthesis of a broad range of N-Alkyl-2-pyrrolidones starting from glutamic acid and C3–C5 carbonyl compounds .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source. However, the synthesis typically involves complex organic reactions.
Results or Outcomes
The outcomes of these syntheses are the production of a broad range of N-Alkyl-2-pyrrolidones, which have significant industrial applications .
Synthesis of Polyesters
Specific Scientific Field
This application is in the field of Polymer Chemistry .
Summary of the Application
N-Allyl-2-pyrrolidinone can be used in the synthesis of polyesters. The model polyesters, being OH terminated linear polyesters, were synthesized by reaction of the DPCAs with an excess of BEPD yielding polyester-diols with a theoretical/calculated Mn of around 2000 Dalton .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of the DPCAs with an excess of BEPD .
Results or Outcomes
The outcomes of these syntheses are the production of polyester-diols with a theoretical/calculated Mn of around 2000 Dalton .
Use in the Manufacture of Petroleum Products, Polymers, Pharmaceuticals, and Textiles
Specific Scientific Field
This application is in the field of Industrial Chemistry .
Summary of the Application
N-Allyl-2-pyrrolidinone is a strongly basic solvent that is miscible with water and other polar solvents such as alcohols, ketones, and chloroform. It has a variety of uses in the manufacture of petroleum products, polymers, pharmaceuticals, and textiles .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source. However, it is used as a solvent in various industrial processes.
Results or Outcomes
The outcomes of these applications are the production of various industrial products, including petroleum products, polymers, pharmaceuticals, and textiles .
Synthesis of Amphiphilic Copolymers for Co-Delivery of Doxorubicin and Paclitaxel
Summary of the Application
N-Allyl-2-pyrrolidinone is used in the synthesis of amphiphilic copolymers, which are capable of forming nanoaggregates. These nanoaggregates can simultaneously covalent immobilization of doxorubicin by the epoxy groups in the shell and hydrophobic-driven incorporation of paclitaxel into the core of nanoparticles .
Propiedades
IUPAC Name |
1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-5-8-6-3-4-7(8)9/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURRSEGFTCZKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181383 | |
| Record name | 1-(Allyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Allyl)pyrrolidin-2-one | |
CAS RN |
2687-97-0 | |
| Record name | 1-(2-Propen-1-yl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Allyl)pyrrolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2687-97-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Allyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(allyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Allyl-2-pyrrolidinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G68P3TM39D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

